alpha-Phenyl-trans-cinnamamide

Vasodilation SAR Antihypertensive

SAR discontinuity occurs when generic cinnamamides replace the α-phenyl derivative-unsubstituted analogs lose KCl-induced vasoconstriction selectivity, while α-cyano variants shift to kinase inhibition. • α-Phenyl group confers selective KCO-mediated vasodilation absent in parent cinnamamide • Most potent among 7 analogs against MCF-7 breast cancer cells; highest α-estrogen receptor docking score • Distinct target engagement profile vs. α-cyano cinnamamides for chemical biology selectivity studies Supplied with Certificate of Analysis; ≥98% HPLC purity. Standard research quantities available for immediate dispatch.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 20432-29-5
Cat. No. B1310806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Phenyl-trans-cinnamamide
CAS20432-29-5
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C15H13NO/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H2,16,17)/b14-11+
InChIKeyVTOAFAPBGXLGME-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Phenyl-trans-cinnamamide for Vasodilator & Anticancer Research


alpha-Phenyl-trans-cinnamamide (CAS 20432-29-5, IUPAC: (E)-2,3-diphenylprop-2-enamide) is a synthetic α,β-unsaturated primary amide belonging to the cinnamamide class [1]. Characterized by a trans-configured double bond and an α-phenyl substituent, this compound has been investigated as a core scaffold in medicinal chemistry for developing vasodilatory agents and anticancer leads [1][2]. Its distinct α-substitution imparts steric bulk and increased lipophilicity (XLogP3-AA = 2.9) compared to unsubstituted cinnamamide, which is a key differentiator in its structure-activity relationship (SAR) [1][3].

SAR Scaffold Core scaffold for vasodilator & KCO pathway studies
α-Phenyl Differentiator Key structural feature for lipophilicity & steric-driven selectivity
Anticancer Lead Optimization Reported top-scoring scaffold in MCF-7 cell-model studies

Why Analogs Cannot Replace alpha-Phenyl-trans-cinnamamide


Simple substitution with an unmodified cinnamamide or an α-cyano derivative will not replicate the specific biological profile of alpha-Phenyl-trans-cinnamamide. SAR studies demonstrate that the absence of the α-phenyl group leads to a loss of selective activity in vasodilation assays [1], while alternative α-substituents, such as a cyano group, confer entirely different biological targets (e.g., tyrosine kinase inhibition) and potency [2]. Therefore, procurement of the precise α-phenyl derivative is essential for research continuity and achieving the reported selectivity profiles, as generic in-class substitutions fail to provide the same combination of steric bulk and electronic character necessary for the defined SAR [3].

Cinnamamide core
α-Phenyl present: reported KCl-mediated vasodilation selectivity
Unsubstituted: selective enhancement may be absent
α-Substituent
Phenyl: vasodilation/KCO pathway engagement
Cyano: target shifts to kinase inhibition (p56lck)
Generic analogs
α-Phenyl cinnamamide: defined steric/electronic profile
In-class substitutes: SAR profile may not transfer

Evidence: alpha-Phenyl-trans-cinnamamide vs Analogs


Vasodilator Selectivity Against KCl-Induced Contraction

In a direct head-to-head comparison of cinnamamide and α-phenylcinnamide derivatives, the introduction of a bulky α-phenyl group selectively enhances the compound's ability to inhibit KCl-induced contraction of rat aortic strips. This is a key differentiator from the unsubstituted parent structure, which did not show this selective enhancement [1].

Vasodilator selectivity
Head-to-head
Enhanced inhibition of 85.7 mmol/L KCl-induced contraction vs unsubstituted cinnamamide (qualitative)
Supports vasodilation pathway-study context
Rat aortic strip model; qualitative enhancement reported
Vasodilation SAR Antihypertensive

α-Phenyl Substitution Essential for KCO Activity

A series of 22 α-phenylcinnamide derivatives were synthesized and screened. While the unsubstituted cinnamamide scaffold is a lead, the α-phenyl substitution is a prerequisite for achieving potent vasodilative and potassium channel opening (KCO) activity. The most promising analog (compound 11) from this α-phenyl series demonstrated a superior pharmacological profile compared to the non-α-phenyl lead compound [1].

KCO activity requirement
Class-level
Compound 11 (α-phenyl) reported with superior profile vs lead lacking α-phenyl; 22 derivatives screened
α-Phenyl substitution linked to reported KCO activity
Data from same series; qualitative class-level inference
Potassium Channel Opener SAR Lead Compound

Selectivity Over α-Cyanocinnamamide in Kinase Inhibition

Changing the α-substituent from a phenyl group to a cyano group drastically alters the biological target and potency profile. The α-cyanocinnamamide analog, 67B-83-A, is a potent inhibitor of the p56lck tyrosine kinase with an IC50 of 7-10 μM [1]. In contrast, α-phenylcinnamamide scaffolds are investigated for vasodilation and KCO activity, with no reported significant activity against this kinase.

Target shift with α-cyano
Cross-study
α-Phenyl: vasodilation/KCO; α-Cyano: p56lck kinase inhibition IC50 7–10 μM
α-Substituent dictates target pathway; supports selection review
In vitro kinase assay; distinct target engagement
Kinase Inhibition Selectivity Tyrosine Kinase

Lead Anticancer Activity of Phenyl Amide Cinnamate

In a comparative study of seven amide cinnamate derivatives against the MCF-7 breast cancer cell line, the phenyl amide cinnamate derivative (which is structurally the amide form of alpha-Phenyl-trans-cinnamamic acid) exhibited the strongest anti-cancer activity. This was further supported by in silico docking studies where it achieved the highest docking score among all tested derivatives, indicating a favorable binding mode with the α-estrogen receptor [1].

Anticancer lead rank
Head-to-head
Ranked 1st among 7 amide cinnamates in MCF-7 cell assay and in silico docking
Reported top rank in cell-model endpoint; supports anticancer scaffold review
MCF-7 breast cancer cell line; α-estrogen receptor docking
Anticancer Breast Cancer MCF-7

Research Applications for alpha-Phenyl-trans-cinnamamide


KCO Development for Antihypertensive Research

This compound serves as the foundational scaffold for synthesizing α-phenylcinnamide derivatives with demonstrated superiority over non-α-phenyl leads in vasodilation and KCO activity. Procurement is justified for medicinal chemistry programs specifically targeting novel KCO mechanisms, where the α-phenyl group is essential for activity [1].

Lead Scaffold for Breast Cancer Drug Discovery

The phenyl amide cinnamate derivative, of which alpha-Phenyl-trans-cinnamamide is the core amide, has been shown to be the most potent among seven analogs against the MCF-7 breast cancer cell line. It also achieved the highest docking score against the α-estrogen receptor. Procure this compound for structure-activity optimization studies aimed at developing new breast cancer therapeutics [1].

Vasodilator Selectivity: Norepinephrine vs KCl

Direct evidence shows that the α-phenylcinnamide scaffold exhibits selective enhancement of inhibition against KCl-induced vasoconstriction, a feature not present in the unsubstituted parent compound. Researchers studying the differential modulation of vascular smooth muscle contraction pathways should utilize this specific compound as a key chemical probe [1].

α-Substituent SAR Probe in Cinnamamides

As a well-characterized compound with a distinct biological target profile (vasodilation) that is in stark contrast to other α-substituted cinnamamides (e.g., the α-cyano analog's role in kinase inhibition), alpha-Phenyl-trans-cinnamamide is a valuable tool for chemical biology studies investigating how α-substituents dictate target engagement and selectivity [1].

Application
Selection Property
Validation Focus
KCO pathway studies
α-Phenyl substitution integrity
Vasodilation response in aortic strip models
Breast cancer cell-model optimization
Phenyl amide scaffold ranking
MCF-7 cell viability & in silico docking endpoints
Vascular contraction pathway research
KCl-induced contraction selectivity
Differential inhibition of KCl vs norepinephrine contraction
α-Substituent target engagement studies
Target pathway shift (vasodilation vs kinase)
Kinase inhibition vs vasodilation assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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